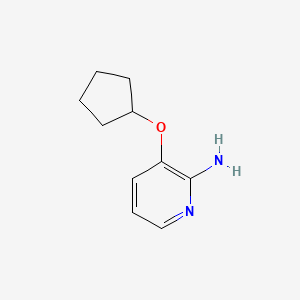

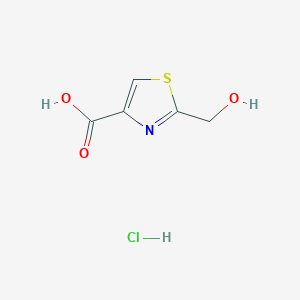

3-Cyclopentyloxypyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selective One-Pot Multicomponent Synthesis

The study presented in the first paper introduces a one-step, three-component reaction that efficiently synthesizes N-substituted 2,3,5-functionalized 3-cyanopyrroles. This reaction is notable for its high selectivity and yields of up to 90%. The process is facilitated by mild conditions, using acetic acid as a catalyst and ethanol as the solvent, and is characterized by high atom efficiency, with water being the only byproduct. The practicality of this method is underscored by its scalability to gram quantities. The synthesized structures were confirmed through single-crystal X-ray diffraction and NMR, highlighting the method's potential for creating bioactive pyrroles .

Solventless Convenient Synthesis of Cyano-2-aminopyridine Derivatives

The second paper discusses a novel approach to synthesizing 4-substituted-3-cyano-2-aminopyridines. This method employs enaminonitriles and primary amines under solvent-free conditions, utilizing microwave irradiation to expedite the reaction. The resulting compounds were characterized using IR, MS, and NMR spectroscopy, with the 2-aminopyridine structure further confirmed by X-ray analysis. This research contributes to the field by providing a more convenient and environmentally friendly synthetic route for these derivatives .

Advances in the Chemistry of 3-Cyanopyridin-2(1H)-ones

The third paper is a review that focuses on the synthesis, structure, physico-chemical properties, and reactivity of 3-cyanopyridin-2(1H)-ones and related compounds. These bifunctional compounds, which contain nitrile and amide (or thioamide/selenoamide) groups, are of significant interest due to their utility in synthesizing various heterocycles with practical applications. The review likely covers a range of synthetic methods and the resulting properties of these compounds, although specific details on 3-cyclopentyloxypyridin-2-amine are not provided .

Regiocontrolled One-Step Synthesis of Bipyridine Ligands

In the fourth paper, a regioselective synthesis of 3,3'-disubstituted 2,2'-bipyridine ligands is described. This synthesis is achieved through a cobalt(I)-catalyzed [2+2+2] cycloaddition process. The method allows for the creation of both symmetric and asymmetric bipyridines with high regioselectivity. The study also includes the preparation of a copper(I) complex to demonstrate the ligands' coordination properties and the impact of substituents on the bipyridine structure, as confirmed by UV/Vis, NMR spectra, and X-ray diffractometry. This research provides insights into the synthesis of complex bipyridine ligands, which could be relevant for the development of new coordination compounds .

Scientific Research Applications

Chemiluminescence in Analytical Chemistry

A study explored the use of tris(2,2'-bipyridyl)ruthenium(III) as a chemiluminescent reagent for quantification in flowing streams, demonstrating the utility of pyridine derivatives in enhancing analytical methodologies. This research suggests that similar compounds, like 3-Cyclopentyloxypyridin-2-amine, could potentially be used in developing sensitive detection methods in flow systems, offering a blend of precision and practicality for real-time analysis (Lee & Nieman, 1995).

Ligand Design in Medicinal Chemistry

Research on ligand-promoted meta-C-H arylation of anilines, phenols, and heterocycles highlights the role of pyridine derivatives in facilitating complex organic transformations. This work underpins the significance of such compounds in drug discovery, where modifications at specific positions on aromatic rings can lead to new therapeutic agents with improved efficacy and safety profiles (Wang et al., 2016).

Environmental Applications

The study on the indirect photodegradation of amine drugs in aqueous solutions under simulated sunlight investigates the stability of amine-containing compounds in environmental contexts. It implies that derivatives like 3-Cyclopentyloxypyridin-2-amine could undergo similar degradation pathways, affecting their persistence and behavior in water bodies. This research is crucial for understanding the environmental fate of such chemicals, informing water treatment and pollution control strategies (Chen et al., 2009).

Material Science

In material science, the synthesis and structural analysis of cyclometalated Pt(II) complexes with pyridine derivatives showcase the potential of these compounds in developing new materials with unique photophysical properties. Such studies suggest avenues for creating advanced materials for optoelectronic devices, sensors, and light-emitting diodes, where compounds like 3-Cyclopentyloxypyridin-2-amine might find application (Yip, Suwarno, & Vittal, 2000).

properties

IUPAC Name |

3-cyclopentyloxypyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10-9(6-3-7-12-10)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZGOCQQIDSWGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(N=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopentyloxy)pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-phenoxyethyl)urea](/img/structure/B2551908.png)

![N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2551913.png)

![N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2551915.png)

![N-(2-furylmethyl)-2-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2551917.png)

![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2551925.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2551927.png)

![2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2551929.png)